1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10462663
InChI: InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

CAS No.:

Cat. No.: VC10462663

Molecular Formula: C21H22ClN3O

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one -

Specification

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
IUPAC Name 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Standard InChI InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
Standard InChI Key DGHLKAUFGHBUJD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propan-1-one backbone bridging two pharmacophoric units: a 4-(3-chlorophenyl)piperazine group and a 1H-indol-3-yl moiety. The piperazine ring contributes basicity and hydrogen-bonding capacity, while the chlorophenyl and indole groups enhance lipophilicity and aromatic interactions. This hybrid structure enables multitarget engagement, a hallmark of CNS-active agents.

Physicochemical Characterization

Key properties include:

PropertyValueSource
Molecular Weight367.9 g/mol
Density1.256 g/cm³ (analog)
Boiling Point711.4°C (analog)
LogP5.36 (analog)
PSA51.73 Ų

The high logP value (5.36) suggests significant lipophilicity, favoring blood-brain barrier penetration . The polar surface area (51.73 Ų) aligns with CNS drug-like properties, balancing permeability and solubility.

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step sequence:

  • Piperazine Functionalization: 3-Chlorophenylpiperazine is acylated with bromoacetyl bromide to form 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-bromoethanone.

  • Indole Coupling: The bromo intermediate undergoes nucleophilic substitution with 3-indolepropionic acid in acetonitrile, catalyzed by triethylamine.

  • Ketone Formation: Oxidation of the secondary alcohol yields the final propan-1-one derivative.

Biological Activity and Mechanism

Serotonergic Receptor Affinity

The compound demonstrates nanomolar affinity for 5-HT₁A (Ki = 12.3 nM) and 5-HT₂A (Ki = 28.7 nM) receptors, as determined by radioligand displacement assays. This dual activity mirrors atypical antipsychotics like aripiprazole, suggesting potential in schizophrenia management.

In Vivo Pharmacodynamics

In murine models (50 mg/kg i.p.), the compound reduced immobility time in the forced swim test by 66.2% (early phase) and 68.3% (late phase), comparable to fluoxetine . These effects were attenuated by WAY-100635 (a 5-HT₁A antagonist), confirming receptor-mediated action .

Neuroprotective Effects

Pretreatment (10 μM) reduced glutamate-induced neurotoxicity in SH-SY5Y cells by 41%, likely via NMDA receptor antagonism and BDNF upregulation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole NH), 7.24–6.98 (m, 7H, aromatic), 3.72 (t, 2H, piperazine CH₂), 2.95 (q, 2H, ketone CH₂).

  • HRMS: m/z 368.1521 [M+H]⁺ (calc. 368.1524).

Limitations and Future Directions

Pharmacokinetic Challenges

High logP may lead to hepatic first-pass metabolism, necessitating prodrug strategies. Preliminary microsomal studies show t₁/₂ = 23 min (human liver microsomes).

Target Engagement Specificity

Off-target activity at α₁-adrenoceptors (Ki = 89 nM) could cause orthostatic hypotension, requiring structural refinement.

Recommended Studies

  • DMPK Profiling: Evaluate bioavailability and brain penetrance in primates.

  • Crystallography: Resolve ligand-receptor complexes to guide analog design.

  • Phase I Trials: Assess safety in healthy volunteers post-IND submission.

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